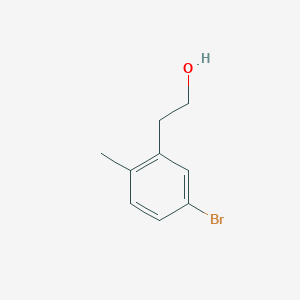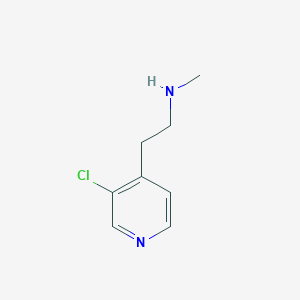
(r)-2-Amino-2-(3-((trifluoromethyl)thio)phenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-2-(3-((trifluoromethyl)thio)phenyl)ethan-1-ol is an organic compound that belongs to the class of trifluoromethylbenzenes. These compounds are characterized by the presence of a benzene ring substituted with one or more trifluoromethyl groups. This particular compound is notable for its unique structure, which includes an amino group and a trifluoromethylthio group attached to the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of ®-2-Amino-2-(3-((trifluoromethyl)thio)phenyl)ethan-1-ol can be achieved through both chemical and biological methods. Chemical synthesis often involves the use of expensive transition metal catalysts such as ruthenium, which can complicate the process due to harsh reaction conditions, high energy consumption, and potential pollution . Biological methods, on the other hand, utilize free enzymes or whole cells for catalytic preparation, offering mild reaction conditions, high catalytic efficiency, and strong specificity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Amino-2-(3-((trifluoromethyl)thio)phenyl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions can vary, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may result in the removal of oxygen or the addition of hydrogen.
Applications De Recherche Scientifique
®-2-Amino-2-(3-((trifluoromethyl)thio)phenyl)ethan-1-ol has a wide range of scientific research applications, including:
Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of ®-2-Amino-2-(3-((trifluoromethyl)thio)phenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act on neurokinin-1 (NK-1) receptors, influencing various physiological processes . The compound’s unique structure allows it to interact with these targets effectively, leading to its desired effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
Uniqueness
What sets ®-2-Amino-2-(3-((trifluoromethyl)thio)phenyl)ethan-1-ol apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it particularly valuable in the synthesis of specialized pharmaceuticals and in various research applications.
Propriétés
Formule moléculaire |
C9H10F3NOS |
|---|---|
Poids moléculaire |
237.24 g/mol |
Nom IUPAC |
(2R)-2-amino-2-[3-(trifluoromethylsulfanyl)phenyl]ethanol |
InChI |
InChI=1S/C9H10F3NOS/c10-9(11,12)15-7-3-1-2-6(4-7)8(13)5-14/h1-4,8,14H,5,13H2/t8-/m0/s1 |
Clé InChI |
SGMXMNCVHWLDIP-QMMMGPOBSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)SC(F)(F)F)[C@H](CO)N |
SMILES canonique |
C1=CC(=CC(=C1)SC(F)(F)F)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





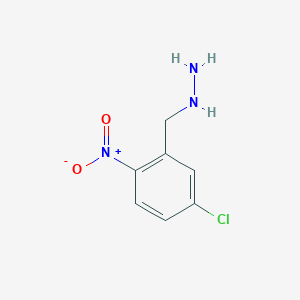
![1-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13591108.png)
![6-Oxa-2-azaspiro[3.4]octan-5-onehydrochloride](/img/structure/B13591111.png)
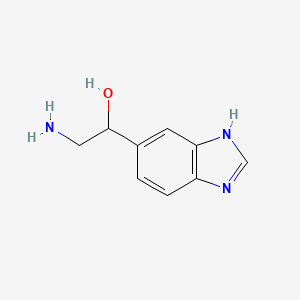
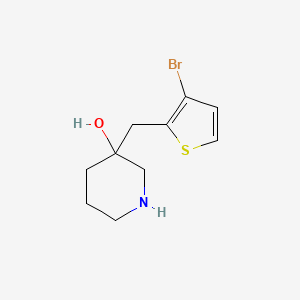
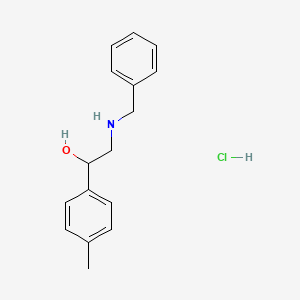
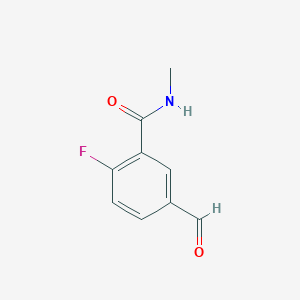
![3-((Allyloxy)carbonyl)-5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13591156.png)
![2-[4-(Pyrrolidin-1-yl)phenyl]propanenitrile](/img/structure/B13591162.png)
